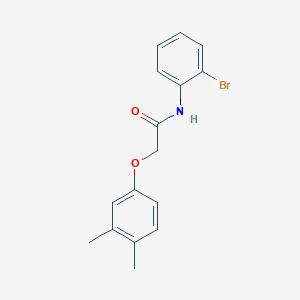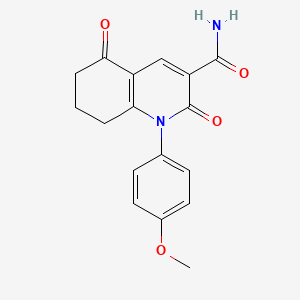
N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide, also known as BTA-1, is a synthetic compound that belongs to the benzothiazole family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide involves the inhibition of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, this compound induces apoptosis in cancer cells and reduces oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting CK2 activity. This leads to the activation of caspases, which are enzymes that play a critical role in the process of programmed cell death. This compound has also been found to reduce oxidative stress and inflammation in the brain, which are major contributors to neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide is its potential as a lead compound for the development of more potent and selective CK2 inhibitors. This compound has also been shown to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of this compound is relatively complex and yields are moderate, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research on N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide. One potential direction is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another direction is the investigation of the neuroprotective properties of this compound in animal models of neurodegenerative diseases. Finally, the development of more efficient synthesis methods for this compound could increase its availability for research purposes.
Synthesemethoden
The synthesis of N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide involves the reaction of 2-aminobenzothiazole with thiophene-2-carboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with phenyl isocyanate to obtain the final product, this compound. The yield of this synthesis method is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
N-(2-phenyl-1,3-benzothiazol-6-yl)-2-thiophenecarboxamide has been extensively studied for its potential applications in various scientific fields. In biochemistry, this compound has been shown to inhibit the activity of protein kinase CK2, which plays a critical role in cell proliferation and survival. This inhibition has been linked to the induction of apoptosis in cancer cells, making this compound a potential anti-cancer agent.
In pharmacology, this compound has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. This makes this compound a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In medicinal chemistry, this compound has been used as a lead compound to develop more potent and selective CK2 inhibitors. Several derivatives of this compound have been synthesized and tested for their anti-cancer and neuroprotective properties.
Eigenschaften
IUPAC Name |
N-(2-phenyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS2/c21-17(15-7-4-10-22-15)19-13-8-9-14-16(11-13)23-18(20-14)12-5-2-1-3-6-12/h1-11H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKLFSFECBAFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[(1-naphthylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5733930.png)




![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B5733977.png)

![3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5733987.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5733991.png)
![3-[1-(3-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5734009.png)
![4-{[benzyl(ethyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5734014.png)
![N-{[(4-fluorobenzyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5734017.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-bromo-2-thiophenecarbohydrazide](/img/structure/B5734024.png)